5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,6-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biology: It has been studied for its interactions with biological systems, including its potential as a ligand for certain receptors or enzymes.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug that also contains a 2,6-dichlorophenyl group.
2,6-Dichlorophenylacetic acid: A compound with similar structural features but different functional groups.
Uniqueness
5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
Molecular Formula |
C12H8Cl2O3 |
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Molecular Weight |
271.09 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3/c1-6-7(12(15)16)5-10(17-6)11-8(13)3-2-4-9(11)14/h2-5H,1H3,(H,15,16) |
InChI Key |
ACUAAFPVYSQBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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